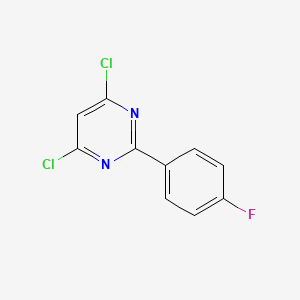

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

Description

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine (CAS 83217-30-5) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₅Cl₂FN₂ and a molecular weight of 243.07 g/mol. Its structure features a pyrimidine core substituted with two chlorine atoms at positions 4 and 6, and a 4-fluorophenyl group at position 2. This compound is primarily used as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive chlorine atoms, which allow for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNNLJCYQPKHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702324 | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83217-30-5 | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Substitution on 2,4,6-Trichloropyrimidine

One of the most common synthetic strategies involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with 4-fluoroaniline or its derivatives. The reaction typically proceeds under controlled conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide, and in solvents like dimethylformamide (DMF) or ethanol. Heating the reaction mixture facilitates the substitution of the chlorine atom at the 2-position by the 4-fluorophenyl group, yielding 4,6-dichloro-2-(4-fluorophenyl)pyrimidine as the product.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2,4,6-Trichloropyrimidine |

| Nucleophile | 4-Fluoroaniline |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Dimethylformamide (DMF) or ethanol |

| Temperature | Elevated temperatures (typically 80–120 °C) |

| Reaction time | Several hours (4–12 h) |

| Yield | Moderate to high (60–85%) |

This method is scalable and adaptable for industrial production, where reaction parameters are optimized for maximum yield and purity by controlling temperature, pressure, and reagent quality.

Preparation of 4,6-Dichloropyrimidine Core

The preparation of the 4,6-dichloropyrimidine core, a key intermediate, can be achieved by chlorination of 4,6-dihydroxypyrimidine. This process involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a hindered amine base such as N,N-diisopropylethylamine (Hunig’s base) or an unsaturated five-membered nitrogen-containing ring compound. The reaction is typically conducted at temperatures ranging from 25 °C to 120 °C, with optimal yields observed between 60 °C and 90 °C.

| Step | Reagents/Conditions |

|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Base | Saturated hindered amine (e.g., Hunig’s base) |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) |

| Temperature | 25–120 °C (optimal 60–90 °C) |

| Reaction time | Variable, controlled to optimize conversion |

| Post-treatment | Separation by direct extraction at elevated temperature (60–90 °C) using appropriate solvents |

| Yield | High (typically >80%) |

The process may involve additional steps of regenerating phosphorus oxychloride from phosphorus residues using phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine to improve efficiency and reduce waste.

Palladium-Catalyzed Coupling Reactions

Another approach to synthesize 4,6-dichloro-2-(4-fluorophenyl)pyrimidine involves palladium-catalyzed coupling reactions such as Suzuki coupling. In this method, 2,4,6-trichloropyrimidine or its dichloro derivatives are coupled with 4-fluorophenylboronic acid under reflux conditions in the presence of palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like sodium carbonate in aqueous or organic solvents.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 (5 mol%) |

| Ligand | Triphenylphosphine (PPh3) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | THF/water mixture or DMF |

| Temperature | Reflux (around 80–100 °C) |

| Reaction time | 4–6 hours |

| Yield | Moderate to high (60–75%) |

This method allows for selective substitution at the 2-position while retaining chlorine atoms at the 4 and 6 positions, enabling further functionalization.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic substitution on 2,4,6-trichloropyrimidine | Simple, direct, scalable | Requires careful control of reaction conditions | 60–85 |

| Chlorination of 4,6-dihydroxypyrimidine with POCl3 | High purity intermediate, industrially viable | Use of corrosive reagents, multi-step process | >80 |

| Palladium-catalyzed coupling (Suzuki) | High selectivity, mild conditions | Expensive catalysts, longer reaction times | 60–75 |

Research Findings and Notes

The reaction of 2,4,6-trichloropyrimidine with 4-fluoroaniline proceeds efficiently in polar aprotic solvents such as DMF, where the base facilitates nucleophilic substitution at the 2-position while leaving the 4 and 6 chlorines intact for further derivatization.

Industrial processes for preparing 4,6-dichloropyrimidine emphasize the use of phosphorus oxychloride with hindered amines to improve reaction control and yield, with regeneration of chlorinating agents reducing waste and cost.

Palladium-catalyzed coupling strategies provide an alternative route for introducing the 4-fluorophenyl group with high regioselectivity, though catalyst cost and removal are considerations for scale-up.

Extraction and purification techniques such as direct extraction at elevated temperatures and column chromatography are critical for isolating the target compound with high purity.

Summary Table of Key Preparation Parameters

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4,6-Trichloropyrimidine + 4-fluoroaniline | Base (K2CO3/NaOH), DMF/ethanol, heat | 60–85 | Direct substitution at 2-position |

| Chlorination of dihydroxypyrimidine | 4,6-Dihydroxypyrimidine | POCl3, hindered amine (Hunig’s base), 60–90 °C | >80 | Industrially favored, multi-step |

| Palladium-catalyzed Suzuki coupling | 2,4,6-Trichloropyrimidine + 4-fluorophenylboronic acid | Pd(OAc)2, PPh3, Na2CO3, reflux | 60–75 | High selectivity, catalyst cost consideration |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles due to electron withdrawal by the pyrimidine ring and fluorophenyl group. Common substitutions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Primary amines in DMF/EtOH, 80–100°C | 4,6-Diamino-2-(4-fluorophenyl)pyrimidine | 60–85% | |

| Thiols | KSH or NaSH in DMSO, 60–80°C | 4,6-Bis(mercapto)-2-(4-fluorophenyl)pyrimidine | 70–90% | |

| Alkoxides | NaOMe/EtOH, reflux | 4,6-Dimethoxy-2-(4-fluorophenyl)pyrimidine | 75–95% | |

| Hydrazine | NH₂NH₂ in EtOH, 50°C | 4,6-Hydrazino-2-(4-fluorophenyl)pyrimidine | 65–80% |

Mechanistic studies indicate that substitutions proceed via an SNAr (aromatic nucleophilic substitution) pathway, facilitated by the electron-deficient pyrimidine ring.

Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Table 2: Coupling Reactions

For example, Suzuki coupling with phenylboronic acid yields 2-(4-fluorophenyl)-6-phenylpyrimidine-4-carboxylic acid derivatives under optimized conditions .

Oxidation and Reduction

While less common, redox reactions occur under controlled conditions:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ selectively oxidizes the pyrimidine ring, forming pyrimidine N-oxide derivatives (yield: 40–55%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine structure, though this is rarely utilized due to competing dehalogenation.

Chlorination and Functionalization

The compound serves as a precursor in multistep syntheses. For example:

-

Reaction with PCl₅/POCl₃ regenerates reactive intermediates for further functionalization, as seen in continuous-flow industrial processes .

-

Sequential substitution-coupling strategies enable the synthesis of complex molecules, such as kinase inhibitors.

Stability and Reaction Selectivity

-

The 4-position chlorine is more reactive than the 6-position due to steric and electronic effects from the fluorophenyl group.

-

Hydrolytic stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases (t₁/₂: 2 hr in 1M HCl at 25°C).

Industrial and Pharmacological Relevance

-

Pharmaceuticals : Used to synthesize kinase inhibitors (e.g., EGFR inhibitors) via sequential amination and coupling.

-

Agrochemicals : Serves as a scaffold for herbicides and fungicides due to its dual reactivity.

This compound’s versatility underscores its importance in modern synthetic chemistry, with ongoing research focused on optimizing reaction conditions for greener and more efficient processes.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of more complex heterocyclic compounds and pharmaceuticals. The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical entities.

Table 1: Common Reactions Involving 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like amines or thiols | Sodium methoxide, potassium thiolate |

| Suzuki Coupling | Forms biaryl compounds | Palladium catalysts, boronic acids |

| Halogenation | Introduces halogens at specific positions | Bromine, iodine |

Antimicrobial and Anticancer Properties

Research indicates that 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent.

Case Studies

- Cancer Treatment : A study demonstrated that this compound significantly reduced cell viability in prostate cancer PC-3 cells, indicating its potential as a therapeutic agent.

- Antimicrobial Testing : In vitro tests against bacterial strains showed that it exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Medicinal Chemistry

Intermediate for Drug Development

In medicinal chemistry, 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine acts as an intermediate in synthesizing various therapeutic agents. Its derivatives have shown promise in treating conditions like inflammation and infections.

Table 2: Therapeutic Applications of Derivatives

| Compound Name | Target Disease | Efficacy (IC50) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Inflammatory diseases | 2 μM |

| Other derivatives | Various cancers | Varies |

Industrial Applications

Agrochemicals and Material Science

The compound is also utilized in developing agrochemicals and materials science. Its unique chemical properties allow it to be incorporated into formulations for crop protection agents and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Electronic Effects

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Formula | Substituents (Position 2) | Key Electronic Effects |

|---|---|---|---|

| 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | C₁₀H₅Cl₂FN₂ | 4-fluorophenyl | Moderate electron-withdrawing (F) |

| 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine | C₁₀H₄Cl₃FN₂ | 3-chloro-4-fluorophenyl | Stronger electron-withdrawing (Cl, F) |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | Trifluoromethyl | Strong electron-withdrawing (CF₃) |

| 4,6-Dichloro-2-(3-methoxyphenyl)pyrimidine | C₁₁H₈Cl₂N₂O | 3-methoxyphenyl | Electron-donating (OCH₃) |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C₅H₄Cl₂N₂O₂S | Methylsulfonyl | Strong electron-withdrawing (SO₂CH₃) |

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) enhance the electrophilicity of the pyrimidine ring, accelerating nucleophilic substitution at positions 4 and 6 .

- Electron-donating groups (e.g., OCH₃) reduce reactivity toward nucleophiles but improve stability under acidic conditions .

- The 4-fluorophenyl group in the target compound provides a balance between moderate electron withdrawal and steric accessibility, making it suitable for Suzuki-Miyaura couplings .

Key Findings :

- The methylsulfonyl derivative is pivotal in constructing fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines under mild conditions .

- Trifluoromethyl analogs are preferred in drug discovery for their metabolic stability and lipophilicity .

- The target compound’s 4-fluorophenyl group is advantageous in radioligand synthesis for PET imaging, as fluorine-18 isotopes can be directly incorporated .

Biological Activity

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

The biological activity of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit several kinases, including the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies indicate that it can induce apoptosis in cancer cells by blocking EGFR phosphorylation and disrupting cell cycle progression at the G2/M phase .

- Anti-inflammatory Properties : Research has demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The IC50 values for COX-2 inhibition have been reported as low as 0.04 µmol, indicating strong potential for anti-inflammatory applications .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that halogen-substituted pyrimidines exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts. Specifically, 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine has been noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Efficacy in Biological Assays

The efficacy of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine has been evaluated through various in vitro assays:

| Assay Type | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| EGFR Inhibition | EGFR Phosphorylation | 0.05 µM | |

| Anti-inflammatory | COX-2 Inhibition | 0.04 µmol | |

| Antibacterial Activity | S. aureus | Moderate Activity |

Case Studies

- Cancer Treatment : A study focused on the antiproliferative effects of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine on prostate cancer PC-3 cells showed a significant reduction in cell viability, indicating its potential as a therapeutic agent for cancer treatment .

- Inflammation Models : In carrageenan-induced paw edema models, compounds based on this pyrimidine structure displayed significant reductions in inflammation markers, supporting its use in treating inflammatory diseases .

- Antimicrobial Testing : In vitro tests against bacterial strains demonstrated that the compound exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the common synthetic routes to 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can serve as a precursor, where the methylthio group is replaced by a 4-fluorophenyl moiety under basic conditions. Key steps include:

- Benzyloxy substitution : Reacting 4,6-dichloro-2-(methylthio)pyrimidine with benzyl alcohol and NaH to replace chlorine atoms, achieving yields up to 86% .

- Oxidation and displacement : The methylthio group is oxidized to a sulfone (e.g., using m-CPBA), followed by displacement with cyanide or other nucleophiles .

- Chlorination : N-Chlorosuccinimide (NCS) can introduce additional chlorine atoms at the C5 position . Critical factors: Solvent polarity (e.g., DCM vs. THF), temperature control, and catalyst selection (e.g., 18-crown-6 for KCN activation) significantly impact regioselectivity and yield .

Q. How is the purity and structure of 4,6-dichloro-2-(4-fluorophenyl)pyrimidine validated in synthetic workflows?

Post-synthesis characterization employs:

- NMR spectroscopy : and NMR confirm substitution patterns and aromatic proton environments (e.g., distinguishing C4/C6 chlorines from the 4-fluorophenyl group) .

- Mass spectrometry (APCI+) : Validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric purity (>95% in optimized routes) .

- TLC monitoring : Used to track reaction progress and intermediates .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses involving 4,6-dichloro-2-(4-fluorophenyl)pyrimidine intermediates?

Yield discrepancies (e.g., 67% vs. 30% in trichloropyrimidine routes ) arise from:

- Side reactions : Competing substitutions or over-chlorination. Mitigation includes stepwise functionalization and protecting group strategies (e.g., benzyloxy groups to block reactive sites) .

- Purification challenges : Silica gel chromatography or recrystallization in polar solvents (e.g., MeCN) improves isolation of halogenated intermediates .

- Catalyst optimization : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity in cyanide displacement reactions .

Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom:

- Activates the pyrimidine ring : Enhances susceptibility to nucleophilic attack at C2 and C4 positions .

- Modulates redox properties : Cyclic voltammetry studies show a reduction potential of −1.68 V vs. SCE for sulfone derivatives, favoring alkyl radical generation in photoredox catalysis .

- Directs regioselectivity : Fluorine’s meta-directing effect influences substitution patterns in Suzuki-Miyaura couplings .

Q. What are the methodological challenges in electrochemical or photoredox functionalization of this compound?

Key challenges include:

- Radical stability : Alkyl radicals generated via photoredox must be stabilized (e.g., using DHPs) to prevent recombination .

- Substrate compatibility : Sulfone derivatives (e.g., 4,6-dichloro-2-(methylsulfonyl)pyrimidine) resist reduction, necessitating tailored redox mediators .

- Scalability : Batch reactor setups may limit light penetration; flow chemistry improves photon efficiency .

Contradiction Analysis

Q. Why do reported yields for 4,5,6-trichloropyrimidine-2-carbonitrile vary widely (30–67%)?

Discrepancies stem from:

- Stepwise vs. one-pot syntheses : Multi-step routes with intermediate isolation (e.g., benzyloxy protection) reduce side reactions but lower cumulative yields .

- Chlorination efficiency : NCS reactivity is sensitive to solvent (acetic acid vs. DCM) and temperature, affecting C5 chlorination .

- Workup protocols : Premature deprotection of benzyloxy groups or incomplete crystallization can skew yields .

Methodological Recommendations

Q. What analytical techniques are critical for tracking functional group transformations?

- IR spectroscopy : Identifies sulfone (S=O, ~1300 cm) or nitrile (C≡N, ~2200 cm) formation .

- APT NMR : Assigns quaternary carbons and distinguishes CH/CH environments in complex intermediates .

- HPLC-MS : Resolves mixtures of halogenated byproducts (e.g., dichloro vs. trichloro derivatives) .

Future Directions

Q. How can computational modeling enhance the design of 4,6-dichloro-2-(4-fluorophenyl)pyrimidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.